molecular formula C12H23Br B15296229 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane CAS No. 2901106-78-1

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane

Cat. No.: B15296229
CAS No.: 2901106-78-1
M. Wt: 247.21 g/mol
InChI Key: CWNIOGHABKTAFD-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is an organic compound that features a cyclohexane ring substituted with a bromoethyl group and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane typically involves the bromination of 1,1,3,3-tetramethylcyclohexane. This can be achieved through the reaction of 1,1,3,3-tetramethylcyclohexane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of a hydrogen atom with a bromoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include azido, thio, and alkoxy derivatives.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include ethyl-substituted cyclohexanes.

Scientific Research Applications

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylcyclohexane: Lacks the bromoethyl group, making it less reactive in substitution reactions.

    5-(2-Chloroethyl)-1,1,3,3-tetramethylcyclohexane: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.

    5-(2-Iodoethyl)-1,1,3,3-tetramethylcyclohexane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.

Uniqueness

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.

Biological Activity

5-(2-Bromoethyl)-1,1,3,3-tetramethylcyclohexane is a bromo-organic compound that has garnered attention due to its potential applications in organic synthesis and biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H18_{18}Br. The presence of the bromine atom significantly influences its reactivity and interaction with biological molecules. The compound features a cyclohexane backbone substituted with a bromoethyl group and four methyl groups, which affects its steric and electronic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Research indicates that bromoalkanes can exhibit cytotoxic effects on various cell lines. The bromine atom may facilitate nucleophilic substitution reactions that lead to cellular damage or apoptosis in certain conditions.
  • Antimicrobial Properties : Compounds containing bromine have been shown to possess antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
  • Enzyme Inhibition : Bromo-organic compounds may act as enzyme inhibitors by binding to active sites or altering enzyme conformation, affecting metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of related bromo-organic compounds, providing insights into the potential activities of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
CytotoxicityShowed significant cytotoxic effects on cancer cell lines with IC50_{50} values in low micromolar range.
AntimicrobialExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionInhibited key metabolic enzymes in vitro, suggesting potential for metabolic modulation.

Discussion

The biological activities associated with this compound highlight its potential as a lead compound in drug development. The cytotoxic properties observed in cancer cell lines suggest that further exploration could lead to novel anticancer agents. Additionally, its antimicrobial properties could be harnessed in developing new treatments for infections resistant to conventional antibiotics.

Properties

CAS No.

2901106-78-1

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

5-(2-bromoethyl)-1,1,3,3-tetramethylcyclohexane

InChI

InChI=1S/C12H23Br/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10H,5-9H2,1-4H3

InChI Key

CWNIOGHABKTAFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)C)CCBr)C

Origin of Product

United States

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